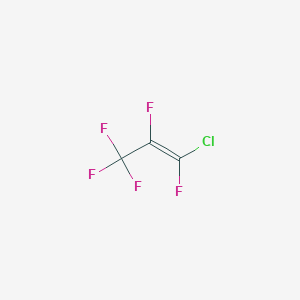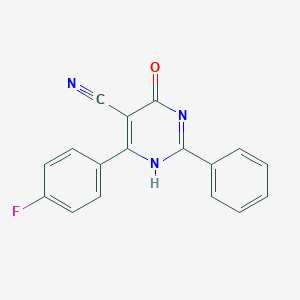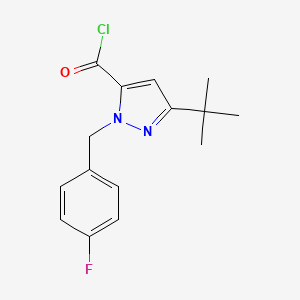
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- is a halogenated hydrocarbon with the molecular formula C3ClF5. It is a derivative of propene where five hydrogen atoms are replaced by fluorine atoms and one hydrogen atom by a chlorine atom. This compound is known for its unique chemical properties and is used in various industrial applications .
Métodos De Preparación
The synthesis of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- typically involves halogenation reactions. One common method is the chlorination and fluorination of propene. The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine .
Industrial production methods may involve the use of high-temperature reactions with chlorine and fluorine gases. The process needs to be carefully monitored to avoid the formation of unwanted by-products and to ensure the purity of the final compound .
Análisis De Reacciones Químicas
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: It can be oxidized to form epoxides or reduced to form different halogenated hydrocarbons
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., peroxides). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals, refrigerants, and as a precursor for various fluorinated materials
Mecanismo De Acción
The mechanism of action of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and radical mechanisms .
Comparación Con Compuestos Similares
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- can be compared with other similar compounds such as:
1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-: This compound has a different position of the chlorine atom, which affects its reactivity and applications.
1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-: Another isomer with distinct chemical properties and uses.
The uniqueness of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- lies in its specific substitution pattern, which imparts unique reactivity and stability compared to its isomers .
Propiedades
IUPAC Name |
(Z)-1-chloro-1,2,3,3,3-pentafluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5/c4-2(6)1(5)3(7,8)9/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLPMHLSZDVUMV-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/Cl)(\C(F)(F)F)/F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














